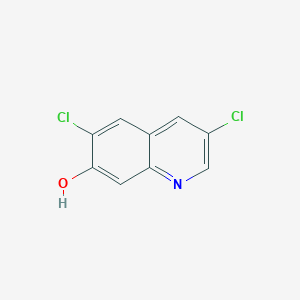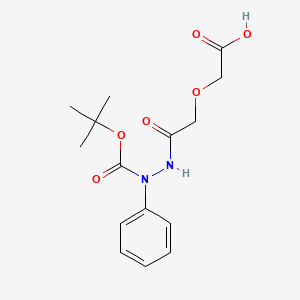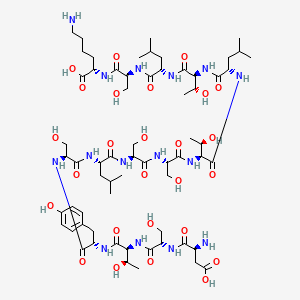![molecular formula C9H12O4 B13907841 Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13907841.png)
Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-oxo-2-oxabicyclo[221]heptane-4-carboxylate is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound.
化学反应分析
Types of Reactions
Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: MCPBA in an organic solvent like dichloromethane.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Epoxides: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
科学研究应用
Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of protein phosphatases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with unique properties.
作用机制
The mechanism of action of Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, the compound’s ability to inhibit protein phosphatases is attributed to the presence of the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit . These structural features allow the compound to bind to the active site of the enzyme, thereby inhibiting its activity.
相似化合物的比较
Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane Derivatives: These compounds share the bicyclic structure and exhibit similar chemical properties.
2-Methyl-7-oxabicyclo[2.2.1]heptane: This compound has a similar structure but with a methyl group substitution.
8-Azabicyclo[3.2.1]octane: Although structurally different, this compound also exhibits interesting biological activities.
The uniqueness of Ethyl 3-oxo-2-oxabicyclo[22
属性
分子式 |
C9H12O4 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC 名称 |
ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-2-12-7(10)9-4-3-6(5-9)13-8(9)11/h6H,2-5H2,1H3 |
InChI 键 |
YTDUXFNUUBUXFE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C12CCC(C1)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea](/img/structure/B13907773.png)

![[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907786.png)






![2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B13907818.png)
![6-Hydroxyspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13907825.png)

